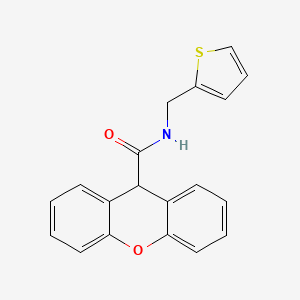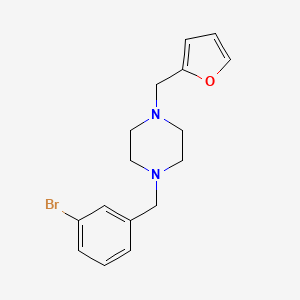![molecular formula C14H14N2O2S B5682944 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5682944.png)
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a furamide derivative that has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide works by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating the body's antioxidant response. The activation of this pathway leads to the production of various antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase, which protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation, oxidative stress, and apoptosis in various cell types. This compound has also been shown to modulate the immune system, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide has several advantages in laboratory experiments, including its stability, solubility, and low toxicity. However, this compound has limitations in its application due to its low bioavailability and poor pharmacokinetic properties, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the research and application of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide. These include investigating its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to improve the pharmacokinetic properties of this compound, such as its bioavailability and half-life, to enhance its effectiveness in vivo.
In conclusion, this compound is a promising chemical compound that has the potential to revolutionize scientific research. Its unique properties and mechanism of action make it a valuable tool in the study and treatment of various diseases. Further research is needed to fully understand its potential and limitations, but the future looks bright for this exciting compound.
Synthesis Methods
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide can be synthesized using different methods, including the reaction of 2,6-dimethylaniline with carbon disulfide and furfurylamine. The reaction mixture is then heated, and the resulting product is purified using column chromatography. The synthesis of this compound is a crucial step in its application in scientific research.
Scientific Research Applications
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has also been investigated for its potential use in the treatment of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Properties
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-3-6-10(2)12(9)15-14(19)16-13(17)11-7-4-8-18-11/h3-8H,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMALTAUDRAOQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5682865.png)

![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682877.png)

![1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5682888.png)



![4-{[(1R*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5682921.png)


![1-(cyclopropylcarbonyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5682951.png)

![N,N-dimethyl-1-(2-methylphenyl)-2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethanamine](/img/structure/B5682963.png)
